molecular formula C16H16O4 B310258 2-Methylphenyl 3,4-dimethoxybenzoate

2-Methylphenyl 3,4-dimethoxybenzoate

Cat. No.: B310258
M. Wt: 272.29 g/mol
InChI Key: CLCCSYYUMISTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxybenzoate esters are a class of organic compounds derived from 3,4-dimethoxybenzoic acid, where the carboxylic acid group is esterified with diverse alcohol or amine-derived moieties. These compounds are widely studied for their structural diversity and biological activities, including cholinesterase inhibition, antitumor properties, and enzyme interaction potentials . The 3,4-dimethoxy substitution on the aromatic ring enhances electron-donating effects, influencing reactivity and intermolecular interactions. Variations in the esterifying group significantly alter physicochemical properties, bioavailability, and target specificity.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(2-methylphenyl) 3,4-dimethoxybenzoate

InChI

InChI=1S/C16H16O4/c1-11-6-4-5-7-13(11)20-16(17)12-8-9-14(18-2)15(10-12)19-3/h4-10H,1-3H3

InChI Key

CLCCSYYUMISTFC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Overview of 3,4-Dimethoxybenzoate Derivatives

Compound Name Ester Group/Modification Key Structural Features Biological Activity (IC50) References
(5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate (5-Formylfuran-2-yl) methyl Furan ring with formyl group AChE: 8.45 µM; BuChE: 14.44 µM
Tryptamine 3,4-dimethoxybenzoate Tryptamine cation (salt form) Indole moiety, ionic structure Not reported
2-(4-Chlorophenyl)-2-oxoethyl 3,4-dimethoxybenzoate 2-(4-Chlorophenyl)-2-oxoethyl Chlorophenyl, ketone group Not reported
Ethyl 3,4-dimethoxybenzoate Ethyl Simple aliphatic ester Precursor for antitumor agents
[2-(Furan-2-ylmethylamino)-2-oxoethyl] 3,4-dimethoxybenzoate Furan-methylamino-oxoethyl Furan-amide hybrid Not reported

Cholinesterase Inhibition

  • (5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate exhibited moderate cholinesterase inhibition (AChE IC50: 8.45 µM; BuChE IC50: 14.44 µM), outperforming its nitro-substituted analog (AChE IC50: 3.25 µM; BuChE IC50: 8.45 µM) in binding affinity. Molecular docking revealed that the dimethoxy group facilitates hydrogen bonding with catalytic residues (e.g., Tyr337 in AChE), while the furan carbonyl enhances π-π interactions .
  • Ethyl 3,4-dimethoxybenzoate served as a precursor in synthesizing erlotinib derivatives with antitumor activity against A549 lung cancer cells, highlighting the role of methoxy groups in stabilizing drug-receptor interactions .

Structural Influence on Activity

  • Electron-donating vs. electron-withdrawing groups : The 3,4-dimethoxy substitution (electron-donating) enhances cholinesterase inhibition compared to nitro groups (electron-withdrawing), as seen in . Methoxy groups improve solubility and binding pocket compatibility.

Physicochemical and Crystallographic Properties

  • Tryptamine 3,4-dimethoxybenzoate crystallizes in a monoclinic system (space group P2/c) with distinct hydrogen-bonding networks, influencing stability and dissolution rates .

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